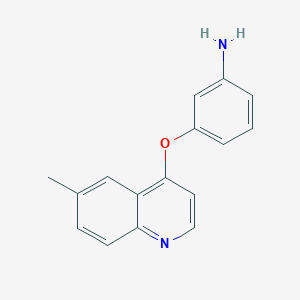

3-((6-Methylquinolin-4-yl)oxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((6-Methylquinolin-4-yl)oxy)aniline is a heterocyclic aromatic compound that features a quinoline moiety linked to an aniline group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 6-methylquinoline with an aryl halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-((6-Methylquinolin-4-yl)oxy)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((6-Methylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((6-Methylquinolin-4-yl)oxy)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-((6-Methylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, which is a common mechanism for antimalarial and anticancer activities. Additionally, the aniline group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Similar in structure but contains a quinazoline ring instead of a quinoline ring.

N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Contains a chloro substituent and a different linkage to the aniline group.

Uniqueness

3-((6-Methylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both quinoline and aniline moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Biological Activity

3-((6-Methylquinolin-4-yl)oxy)aniline is an organic compound with a unique structure that combines a quinoline moiety with an aniline group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14N2O

- Molecular Weight : Approximately 238.28 g/mol

- Appearance : Light yellow to brown solid (powder or crystalline form)

The compound features an ether bond linking the quinoline and aniline groups, which is significant for its pharmacological properties. The presence of both functionalities suggests a potential for diverse biological activities.

Research indicates that this compound exhibits its biological effects through several mechanisms:

Anticancer Properties

A study highlighted the anticancer potential of derivatives related to this compound, particularly against human tumor cell lines. Notably, modifications to the compound's structure can enhance its efficacy:

| Compound Variation | MIC (μM) | Activity Description |

|---|---|---|

| Original Compound | N/A | Base structure |

| Derivative A | 0.05 | Enhanced activity against AML |

| Derivative B | 0.03 | Significant increase in potency against breast cancer |

These findings suggest that structural variations can lead to improved therapeutic profiles, making this compound a candidate for further development in cancer therapy.

Antimycobacterial Activity

Preliminary investigations into the antimycobacterial activity of related compounds have shown promising results against Mycobacterium tuberculosis. The lead compounds in these studies exhibited favorable kinetic solubility and stability, which are critical for effective drug development:

| Compound Name | MIC (μM) | Notes |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide | 0.05 | Potent against drug-resistant strains |

| 3-(6-Methylquinolin-4-yloxy)aniline | TBD | Further studies needed |

The mechanism by which these compounds exert their effects includes intercalation with DNA and inhibition of key metabolic pathways .

Case Studies

- Acute Myeloid Leukemia : A clinical study focused on the effectiveness of FLT3 inhibitors revealed that compounds similar to this compound could significantly reduce tumor burden in patients with AML. The study emphasized the importance of targeting specific kinases to improve patient outcomes.

- Tuberculosis Treatment : In vitro studies demonstrated that derivatives of this compound exhibited bacteriostatic activity in macrophage models infected with Mycobacterium tuberculosis. These findings support the potential use of quinoline-based compounds in developing new treatments for tuberculosis .

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-(6-methylquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C16H14N2O/c1-11-5-6-15-14(9-11)16(7-8-18-15)19-13-4-2-3-12(17)10-13/h2-10H,17H2,1H3 |

InChI Key |

CGIMVALKZGZOKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)OC3=CC=CC(=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.